molecular formula C7H10N2O2 B1419059 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid CAS No. 84255-25-4

2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B1419059
CAS RN: 84255-25-4
M. Wt: 154.17 g/mol
InChI Key: YCTVWHJUXDNIDD-UHFFFAOYSA-N
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Description

“2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid” is a chemical compound . It is used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties .


Synthesis Analysis

Imidazoles can be synthesized through various methods . One such method involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . The C-4 position can be substituted by an ester moiety and the reaction conditions are also tolerant to arylhalides and heterocycles .

Scientific Research Applications

Imidazole Derivatives as Gastric Secretion Stimulants

Imidazole derivatives such as 2-(5-methyl-4-imidazolyl)-ethylamine have been studied for their stimulant activity on gastric secretion in animals and humans. These compounds show similar effects to histamine, suggesting their potential as alternatives to common gastric secretory stimulants in clinical tests (Bertaccini & Impicciatore, 1974).

Treatment of Ethylene Glycol Poisoning

The imidazole derivative fomepizole demonstrates effectiveness in treating ethylene glycol toxicity by inhibiting alcohol dehydrogenase, highlighting the therapeutic applications of imidazole compounds in toxicology (Boyer et al., 2001).

Thromboxane Synthetase Inhibition

Imidazole derivatives like UK-37 248 serve as thromboxane synthetase inhibitors, reducing thromboxane B2 formation and potentially offering benefits over aspirin as antithrombotic agents by altering the balance between pro-aggregatory and anti-aggregatory prostaglandins (Vermylen et al., 1981).

Carcinogenicity Studies

Research on imidazole-related compounds extends to toxicology, where derivatives like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole are studied for their carcinogenic potential, particularly in the context of dietary exposure and disease correlation (Manabe et al., 1987).

Chemotherapy Enhancement

Imidazole-4-carboxamide derivatives are investigated for their ability to enhance the efficacy of chemotherapy agents in treating malignant tumors, reflecting the compound's potential in cancer therapy optimization (Ikeda et al., 1996).

Safety And Hazards

The compound should be properly stored and handled to avoid contact with skin or eyes and kept away from fire sources . Adequate ventilation should be ensured during use to avoid inhalation of gas or vapor .

properties

IUPAC Name

2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-8-4(2)6(9-5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRXGTYXXJTMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

CAS RN

84255-25-4
Record name 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84255-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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